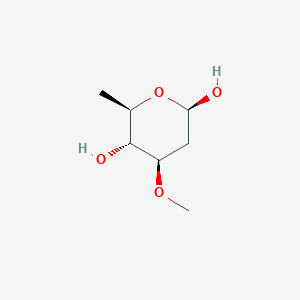
beta-D-Oleandropyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Oleandropyranose: is a naturally occurring glycoside found in various plants, particularly in the Apocynaceae family. It is a type of sugar molecule that is often linked to other bioactive compounds, such as steroids and terpenoids, forming glycosides. These glycosides are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Oleandropyranose typically involves the glycosylation of oleandrose with an appropriate aglycone. One common method is the use of glycosyl donors, such as trichloroacetimidates, in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the shells of Metaplexis japonica. The process includes solvent extraction, chromatography, and crystallization to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Oleandropyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the glycosidic bond is cleaved and replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions, along with nucleophiles like thiols or amines, are used for substitution reactions
Major Products: The major products formed from these reactions include lactones, alcohols, and substituted glycosides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Beta-D-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: It serves as a probe to study glycosylation processes and carbohydrate-protein interactions.
Medicine: this compound-containing glycosides are investigated for their potential therapeutic effects, including anticancer, antiviral, and cardioprotective activities.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various glycosides
Mécanisme D'action
The mechanism of action of beta-D-Oleandropyranose involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved often include signal transduction cascades, leading to various biological effects, such as cell proliferation, apoptosis, or immune response modulation .
Comparaison Avec Des Composés Similaires
- Beta-D-Glucopyranose
- Beta-D-Galactopyranose
- Beta-D-Ribopyranose
Comparison: Beta-D-Oleandropyranose is unique due to its specific structure and the presence of an oleandrose moiety, which imparts distinct biological activities. Compared to beta-D-Glucopyranose and beta-D-Galactopyranose, this compound-containing glycosides often exhibit more potent bioactivities, making them valuable in medicinal chemistry .
Propriétés
Numéro CAS |
99436-74-5 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2R,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 |
Clé InChI |
DBDJCJKVEBFXHG-DBRKOABJSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O)OC)O |
SMILES canonique |
CC1C(C(CC(O1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


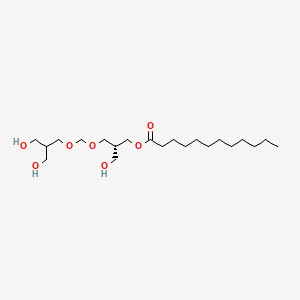
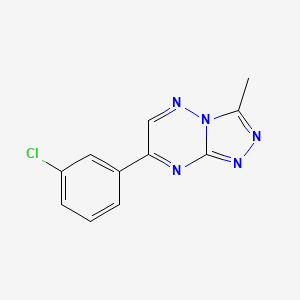
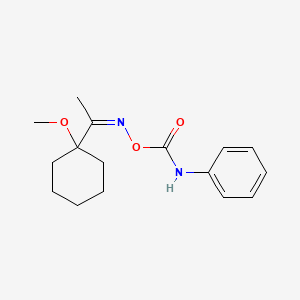

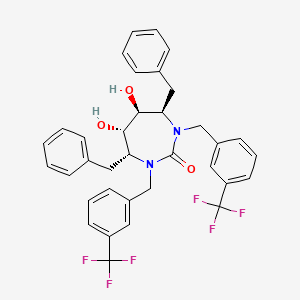
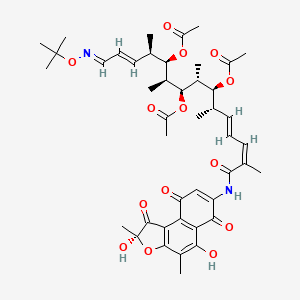
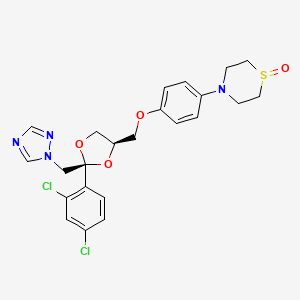
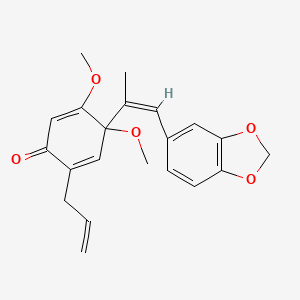

![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)




